Heptamidine
Overview
Description
SBi4211 dimethanesulfonate: , also known as heptamidine dimethanesulfonate, is a potent inhibitor related to pentamidine. It targets the calcium-binding protein S100B with a dissociation constant (Kd) of 6.9 μM. This compound selectively kills melanoma cells that express S100B over those that do not .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SBi4211 dimethanesulfonate involves the reaction of heptamidine with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dimethanesulfonate salt. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: : Industrial production of SBi4211 dimethanesulfonate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Chemical Reactions Analysis
Types of Reactions: : SBi4211 dimethanesulfonate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complex formation with proteins, particularly the calcium-binding protein S100B .
Common Reagents and Conditions: : The compound is often used in combination with DMSO as a solvent. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal activity and stability .
Major Products Formed: : The primary product formed from the reaction of SBi4211 dimethanesulfonate with S100B is a stable complex that inhibits the activity of the protein. This complex formation is crucial for its biological activity .
Scientific Research Applications
Chemistry: : SBi4211 dimethanesulfonate is used as a research tool to study the inhibition of calcium-binding proteins, particularly S100B. It helps in understanding the role of these proteins in various biochemical pathways .
Biology: : In biological research, SBi4211 dimethanesulfonate is used to investigate the mechanisms of protein-protein interactions and their implications in cellular processes. It is particularly useful in studying the role of S100B in cancer and other diseases .
Medicine: : The compound has potential therapeutic applications in the treatment of melanoma and other cancers that overexpress S100B. It is also being explored for its role in treating myotonic dystrophy, a genetic disorder that affects muscle function .
Industry: : In the pharmaceutical industry, SBi4211 dimethanesulfonate is used in drug development and screening assays to identify potential inhibitors of calcium-binding proteins. It is also used in the production of research reagents and diagnostic tools .
Mechanism of Action
Molecular Targets and Pathways: : SBi4211 dimethanesulfonate exerts its effects by binding to the calcium-binding protein S100B. This binding inhibits the activity of S100B, which is involved in various cellular processes, including the regulation of tumor suppressor protein p53. By inhibiting S100B, SBi4211 dimethanesulfonate can induce apoptosis in melanoma cells and restore normal cellular functions .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to SBi4211 dimethanesulfonate include pentamidine, propamidine, and other pentamidine-related inhibitors. These compounds also target calcium-binding proteins and have similar mechanisms of action .
Uniqueness: : SBi4211 dimethanesulfonate is unique in its high specificity and potency in inhibiting S100B. It has a lower dissociation constant compared to other similar compounds, making it a more effective inhibitor. Additionally, its ability to selectively kill melanoma cells overexpressing S100B highlights its potential as a targeted therapeutic agent .
Properties
IUPAC Name |
4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJKKCRARYRWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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